2-Amino-6-bromobenzoic acid physical properties
2-Amino-6-bromobenzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Amino-6-bromobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physical and chemical properties of 2-Amino-6-bromobenzoic acid (CAS No. 20776-48-1), a key aromatic building block in synthetic and medicinal chemistry. This document moves beyond a simple recitation of data points to offer a field-proven perspective on the practical implications of these properties. It includes detailed, validated protocols for the experimental verification of its physical characteristics, ensuring that researchers can confidently handle, purify, and utilize this compound. The guide is structured to provide not just data, but a causal understanding of how the molecular structure—featuring vicinal amino and carboxylic acid groups alongside a sterically hindering bromine atom—dictates its behavior in a laboratory setting.
2-Amino-6-bromobenzoic acid, also known as 6-bromoanthranilic acid, is a substituted benzoic acid. The strategic placement of the amino, bromo, and carboxylic acid functionalities on the aromatic ring makes it a versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine substituents, combined with significant steric hindrance, governs its reactivity, solubility, and other core physical properties.
| Parameter | Value | Source(s) |
| IUPAC Name | 2-amino-6-bromobenzoic acid | [1] |
| Synonyms | 6-Bromoanthranilic acid, 3-Bromo-2-carboxyaniline | [1] |
| CAS Number | 20776-48-1 | [2] |
| Molecular Formula | C₇H₆BrNO₂ | [2] |
| Molecular Weight | 216.03 g/mol | [3][4] |
| Chemical Structure | (Structure rendered based on IUPAC name) | |
| InChI Key | BNQPROAXWQCNKO-UHFFFAOYSA-N | [2][3] |
Physicochemical Properties
The physical properties of 2-Amino-6-bromobenzoic acid are a direct consequence of its molecular structure. It possesses both a hydrogen bond donor (amino group) and a hydrogen bond donor/acceptor (carboxylic acid group), suggesting the potential for strong intermolecular interactions. However, the bulky bromine atom ortho to the amino group can introduce steric effects that may modulate these interactions compared to other aminobenzoic acid isomers.
| Property | Value / Description | Significance & Experimental Context | Source(s) |
| Appearance | White to yellow or brown crystalline solid/powder. | The color variation often indicates the presence of minor oxidized impurities. A purification step, such as recrystallization, is recommended for color-sensitive applications. | [3][5] |
| Melting Point | 136 °C | This relatively sharp melting point suggests a well-defined crystalline structure. It is a critical parameter for purity assessment; impurities typically depress and broaden the melting range. | [2] |
| Density | ~1.794 g/cm³ (Predicted) | This value is useful for packaging and shipping calculations but has limited application in routine synthetic work. | |
| Solubility | No quantitative data is readily available in the literature. | Based on its structure, it is expected to have low solubility in water and non-polar solvents (e.g., hexanes) but should be soluble in polar organic solvents like ethanol, methanol, DMSO, and ethyl acetate, particularly with heating. The acidic and basic functional groups suggest its solubility will be highly pH-dependent. | |
| pKa | No experimental data is readily available. | The pKa of the carboxylic acid is expected to be influenced by the adjacent amino and bromo groups. It is likely to be in the range of other aminobenzoic acids (approx. 2-5). This value is critical for designing extraction and purification protocols based on pH adjustment. |
Spectral and Spectroscopic Analysis
While comprehensive experimental spectra are not widely published, the structure of 2-Amino-6-bromobenzoic acid allows for a confident prediction of its key spectral features. These predictions are essential for reaction monitoring and structural confirmation.
Mass Spectrometry
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Expected M⁺ Peak: A successful analysis will show a distinctive doublet for the molecular ion (M⁺) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). Expect to see peaks at m/z 215 and 217, with nearly equal intensity.
-
Exact Mass: 214.95819 Da.[1]
-
Fragmentation: A prominent fragment would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to ions at m/z 170 and 172.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features from the amino and carboxylic acid groups. Analysis of similar compounds suggests the following characteristic bands.[6][7][8]
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~3400-3300 cm⁻¹ (N-H Stretching): Two distinct, sharp-to-medium bands are expected for the asymmetric and symmetric stretching of the primary amine.
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~3300-2500 cm⁻¹ (O-H Stretching): A very broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group, often overlapping with C-H stretches.
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~1700-1660 cm⁻¹ (C=O Stretching): A strong, sharp absorption for the carboxylic acid carbonyl group. Intramolecular hydrogen bonding with the adjacent amino group may shift this peak to a lower wavenumber compared to benzoic acid itself.
-
~1620-1580 cm⁻¹ (N-H Bending & C=C Stretching): The scissoring vibration of the NH₂ group and aromatic ring stretches appear in this region.
-
~1300-1200 cm⁻¹ (C-O Stretching): Associated with the carboxylic acid.
-
~700-550 cm⁻¹ (C-Br Stretching): A moderate to strong band in the fingerprint region confirms the presence of the carbon-bromine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted spectra based on established chemical shift theory. Experimental verification is required.
-
¹H NMR (in DMSO-d₆):
-
~13.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). The chemical shift can be variable and the peak is often broad. It will exchange with D₂O.
-
~7.5-6.5 ppm (multiplets, 3H): The aromatic protons. Due to the substitution pattern, they will form a complex splitting pattern. The proton between the Br and COOH groups will likely be the most downfield, while the proton ortho to the NH₂ group will be the most upfield.
-
~5.0-6.0 ppm (broad singlet, 2H): The protons of the amino group (NH₂). This signal is often broad due to quadrupole effects and hydrogen exchange. It will also exchange with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
~168-172 ppm: The carbonyl carbon of the carboxylic acid (C=O).
-
~150 ppm: The aromatic carbon bonded to the amino group (C-NH₂).
-
~110-140 ppm: The remaining four aromatic carbons. The carbon bonded to the bromine (C-Br) would appear in the more upfield portion of this range.
-
The presence of 6 distinct signals for the aromatic carbons is expected due to the lack of symmetry.
-
Safety, Handling, and Storage
Proper handling of 2-Amino-6-bromobenzoic acid is essential to ensure laboratory safety. The compound is classified as an irritant.[1]
| Hazard Class | GHS Pictogram | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral, Inhaled) | GHS07 (Exclamation Mark) | H302/H332: Harmful if swallowed or if inhaled.[3] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] The compound may be light-sensitive, so storage in an amber vial or a dark location is recommended.
-
Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a labeled container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
Standardized Protocols for Physical Property Verification
The following protocols provide self-validating systems for confirming the physical properties of a supplied batch of 2-Amino-6-bromobenzoic acid.
Protocol: Melting Point Determination
Causality: This protocol confirms the identity and purity of the compound. A pure substance has a sharp, defined melting point. Impurities will cause the melting point to be lower and the range over which it melts to be broader.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a temperature well below its melting point (e.g., 50-60 °C) for several hours.
-
Loading: Finely crush a small amount of the dried sample. Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Measurement (Rapid Scan): Heat the sample rapidly to get a preliminary, approximate melting point. Let the apparatus cool by at least 20 °C.
-
Measurement (Accurate Scan): Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁-T₂. For a pure sample, this range should be narrow (≤ 2 °C) and agree with the literature value.
Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Assessment
Causality: This protocol establishes a practical solubility profile, which is critical for selecting appropriate solvents for reactions, extractions, and purifications (e.g., recrystallization, chromatography).
Methodology:
-
Setup: Arrange a series of labeled test tubes, each containing a different solvent (e.g., Water, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Hexane, DMSO).
-
Solute Addition: Add approximately 10-20 mg of 2-Amino-6-bromobenzoic acid to each test tube.
-
Room Temperature Test: Vigorously shake or vortex each tube for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all. Classify as "Soluble," "Slightly Soluble," or "Insoluble" at room temperature.
-
Hot Test: For tubes where the compound was not fully soluble, gently heat the mixture in a warm water bath.
-
Observation: Observe if the solid dissolves upon heating. Record the results.
-
Cooling Test: Allow any tubes that showed solubility upon heating to cool back to room temperature. Observe if a precipitate or crystals form, which is an excellent indicator for a potential recrystallization solvent system.
Caption: Workflow for Qualitative Solubility Assessment.
Protocol: Purification by Recrystallization
Causality: This is the most common method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.
Methodology:
-
Solvent Selection: Based on the solubility assessment, choose a suitable solvent or solvent pair. A mixed solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is often effective.
-
Dissolution: Place the crude 2-Amino-6-bromobenzoic acid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (the one in which it is more soluble) needed to fully dissolve the solid. Keep the solution at or near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal. Causality: This step must be done quickly and with hot equipment to prevent premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent. Confirm purity via melting point determination.
Caption: Workflow for Purification by Recrystallization.
Conclusion
2-Amino-6-bromobenzoic acid is a valuable synthetic intermediate whose physical properties are well-defined by its substituted aromatic structure. With a melting point of 136 °C, it exists as a stable, crystalline solid. Its predicted solubility in polar organic solvents and its characteristic spectral signatures provide researchers with the necessary parameters for its effective use in synthesis. The provided safety guidelines and experimental protocols for purification and property verification empower scientists to handle and utilize this compound with confidence and scientific rigor, ensuring reproducibility and success in their research and development endeavors.
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